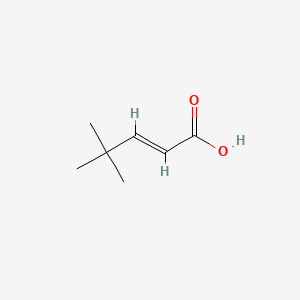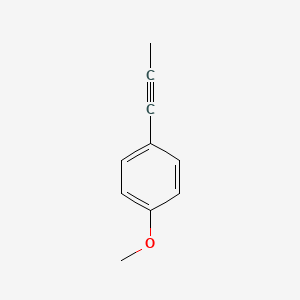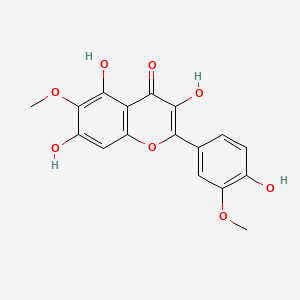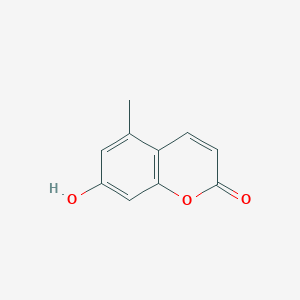
7-羟基-5-甲基香豆素
概述
描述
5-methylumbelliferone is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and 5-methylumbelliferone specifically has a hydroxyl group at the 7th position and a methyl group at the 5th position. This compound is known for its fluorescence properties and is used in various scientific and industrial applications.
科学研究应用
5-methylumbelliferone has a wide range of applications in scientific research:
Biology: Its fluorescence properties make it useful in labeling biomolecules and studying biological processes.
Medicine: It has potential therapeutic applications due to its antioxidant and anticancer properties.
作用机制
7-Hydroxy-5-methylcoumarin: is a compound with a benzene ring fused to an α-pyrone ring. While its primary targets may vary depending on the specific context, let’s explore some possibilities:
Pharmacokinetics:
- Excretion : The addition of a glucuronic acid molecule makes it more water-soluble, facilitating renal excretion .
Action Environment:
Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and bioavailability. For instance, the fluorescence of 7-hydroxy and 7-methoxy coumarins can be enhanced by adding specific functional groups .
生化分析
Biochemical Properties
7-Hydroxy-5-methylcoumarin plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been shown to interact with enzymes such as tyrosinase, which is involved in melanin synthesis. The compound enhances tyrosinase activity, leading to increased melanin production . Additionally, 7-Hydroxy-5-methylcoumarin exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress . These interactions highlight its potential as a therapeutic agent in conditions related to oxidative damage and pigmentation disorders.
Cellular Effects
The effects of 7-Hydroxy-5-methylcoumarin on cellular processes are profound. In melanoma cells, the compound has been observed to stimulate the activity of tyrosinase and increase the expression of melanin synthesis-associated proteins, such as microphthalmia-associated transcription factor, tyrosinase-related protein-1, and tyrosinase-related protein-2 . This indicates its potential role in influencing cell signaling pathways related to pigmentation. Furthermore, its antioxidant properties suggest that it may protect cells from oxidative damage, thereby influencing cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 7-Hydroxy-5-methylcoumarin exerts its effects through various mechanisms. It binds to the active site of tyrosinase, enhancing its catalytic activity and promoting melanin synthesis . The compound also exhibits antioxidant activity by scavenging reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage . These molecular interactions underline its potential as a therapeutic agent in conditions involving oxidative stress and pigmentation disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-5-methylcoumarin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that the compound retains its antioxidant and enzymatic activities over time, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Hydroxy-5-methylcoumarin vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced melanin synthesis and reduced oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
7-Hydroxy-5-methylcoumarin is involved in various metabolic pathways, particularly those related to its antioxidant and enzymatic activities. The compound interacts with enzymes such as tyrosinase and other oxidoreductases, influencing metabolic flux and metabolite levels . Its role in reducing oxidative stress suggests that it may modulate pathways involved in reactive oxygen species metabolism, thereby contributing to cellular homeostasis .
Transport and Distribution
Within cells and tissues, 7-Hydroxy-5-methylcoumarin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as melanosomes in melanocytes, where it exerts its effects on melanin synthesis . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 7-Hydroxy-5-methylcoumarin is crucial for its activity and function. The compound is primarily localized in melanosomes, where it interacts with tyrosinase and other melanin synthesis-associated proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to melanosomes . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 5-methylumbelliferone can be synthesized from orcylaldehyde through a condensation reaction with diethyl malonate, followed by the removal of the carbethoxyl group . Another method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods: Industrial production methods for 5-methylumbelliferone typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often employing green chemistry principles such as the use of environmentally friendly solvents and catalysts.
化学反应分析
Types of Reactions: 5-methylumbelliferone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like propargyl bromide and sodium azide are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, depending on the specific reaction conditions and reagents used.
相似化合物的比较
- 7-Hydroxy-4-methylcoumarin
- 4-Methylumbelliferone
- 7-Hydroxycoumarin
Comparison: 5-methylumbelliferone is unique due to the specific positioning of the hydroxyl and methyl groups, which influence its chemical reactivity and fluorescence properties. Compared to 7-Hydroxy-4-methylcoumarin, it has different substitution patterns that can lead to variations in biological activity and applications .
属性
IUPAC Name |
7-hydroxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-7(11)5-9-8(6)2-3-10(12)13-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMQTVAGWUUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418003 | |
| Record name | 7-hydroxy-5-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-26-5 | |
| Record name | NSC42243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-hydroxy-5-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylumbelliferone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

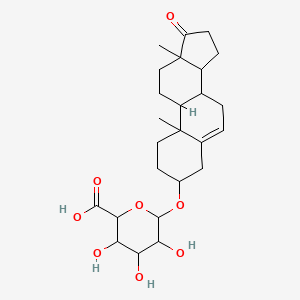
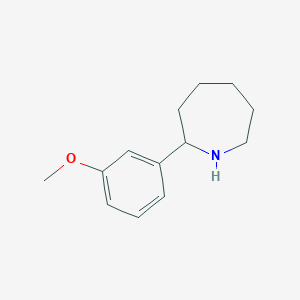
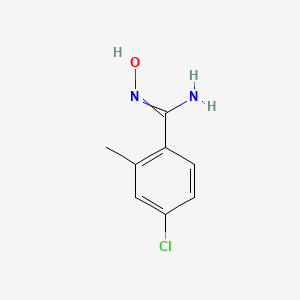
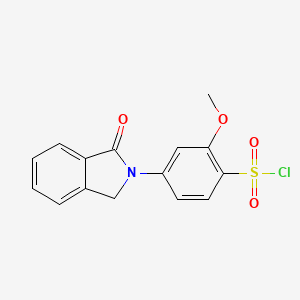
![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)
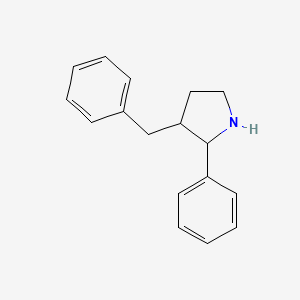
![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)

